Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has shown significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3. []
Relevance: Both NVP-BGJ398 and the target compound share a core pyrimidine ring with substitutions at the 2 and 4 positions. They differ in the nature of the substituents at these positions, with NVP-BGJ398 containing a urea derivative at position 1 and a substituted phenylamino group at position 6. Despite these differences, the shared pyrimidine core and similar substitution pattern highlight a structural relationship. []
Compound Description: This compound features a pyrimidine ring with trifluoromethyl and piperidine substituents. It has been structurally characterized using X-ray crystallography. []
Relevance: This compound shares the 6-methylpyrimidin-4-amine moiety with N-(4-Ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. The presence of a piperidine ring in both structures further emphasizes their structural relationship. []
Compound Description: This molecule incorporates a dihydropyridazinone ring system and features a 4-fluorophenyl acetamide substituent. Its conformation is influenced by an intramolecular C—H⋯O hydrogen bond. []
Relevance: While this compound differs in the core heterocyclic system from the target compound (dihydropyridazinone vs. pyrimidine), the presence of a substituted phenyl acetamide moiety and the overall similarity in their structures highlight a potential relationship. []
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. It exhibits potency and efficacy in rodent models of choroidal neovascularization with limited systemic exposure after topical ocular administration. []
Relevance: Acrizanib and the target compound share a pyrimidine ring system with an oxygen linker at the 4-position. They also both contain substituted phenyl groups linked to the core structure. These shared features, particularly the pyrimidine-oxygen linker motif, suggest a structural relationship between the two compounds. []
Compound Description: K-604 is a potent and selective ACAT-1 inhibitor with good aqueous solubility and oral absorption. It is being explored as a potential therapeutic agent for diseases involving ACAT-1 overexpression. []
Relevance: K-604 and N-(4-Ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide both feature a substituted pyridyl acetamide moiety. This shared structural feature suggests a potential relationship between the two molecules despite differences in the core heterocycle and other substituents. []
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant IRAK4 inhibitor developed for the treatment of neuroinflammation. It displays promising efficacy in animal models of ischemic stroke. []
Relevance: Both BIO-7488 and the target compound feature a 6-methylpyrimidine core structure. Although their overall structures differ significantly due to the fused ring systems in BIO-7488, the presence of this shared core suggests a potential structural connection. []
Compound Description: This series of compounds has shown promising antifungal activity, with some derivatives exhibiting stronger inhibition than the reference drug Streptomycin. The introduction of fluorine into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold appears to enhance bactericidal activity. []
Relevance: This series of compounds, despite containing a thieno[2,3-d]pyrimidin-4(3H)-one core instead of the pyrimidine found in the target compound, shares a notable structural similarity: the presence of a substituted phenyl group at position 3. This common feature suggests a potential relationship and a possible avenue for exploring structure-activity relationships related to the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.